molecular formula C21H32O2 B1253585 (3beta)-3-Hydroxypregn-4-en-20-one

(3beta)-3-Hydroxypregn-4-en-20-one

Cat. No. B1253585
M. Wt: 316.5 g/mol
InChI Key: QWVWXRKHAXWWSV-QGVNFLHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-pregnen-3beta-ol-20-one is a 3beta-hydroxy steroid that is 4-pregnen-3beta-ol substituted by an oxo group at position 20. It is a 3beta-hydroxy steroid, a 20-oxo steroid and a C21-steroid. It derives from a progesterone.

Scientific Research Applications

Synthesis and Inhibitory Effects

  • Synthesis of Steroidal Derivatives : Pregnenolone derivatives, like 17β-N-phenylpyrazolyl steroid derivatives, have been synthesized and studied for their inhibitory effects on enzymes like 17α-hydroxylase/C17,20-lyase, important in steroidogenesis (Iványi et al., 2010).

  • Potential Inhibitors of 17α-hydroxylase-C17,20-lyase : Studies have focused on the synthesis of steroidal oxazolines and their potential as inhibitors of crucial enzymes in steroid metabolism (Ondré et al., 2009).

Pharmacological Applications

  • Appetite Suppressant Properties : Extracts from Hoodia species containing pregnenolone derivatives demonstrated appetite-suppressing properties in studies, offering potential for obesity treatment (van Heerden et al., 2007).

  • Anti-Dyslipidemic and Anti-Oxidant Agents : New pregnane derivatives and glycosides have been synthesized and evaluated for their potential as anti-dyslipidemic and anti-oxidant agents (Sethi et al., 2007).

Steroidal Synthesis and Modifications

  • Synthesis of Isotopomers of Sterols : Pregnenolone has been used in the synthesis of deuterated isotopomers of sterols for biomedical studies (Ciuffreda et al., 2003).

  • Inclusion Complexes with Beta-Cyclodextrin : Studies on the inclusion complexes of pregnenolone derivatives with beta-cyclodextrin have been conducted, exploring interactions important for drug delivery systems (Forgó et al., 2003).

Biological Activities

  • Cytotoxic Activities of Steroidal Derivatives : Novel steroidal derivatives synthesized from pregnenolone have been evaluated for their cytotoxic activities, contributing to cancer research (Shan et al., 2009).

  • Steroid Hydroxylation by Fungi : Fungi like Whetzelinia sclerotiorum have been studied for their ability to biotransform pregnenolone, offering insights into steroid metabolism and potential biotechnological applications (Lamm et al., 2007).

properties

Product Name

(3beta)-3-Hydroxypregn-4-en-20-one

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,15-19,23H,4-11H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

QWVWXRKHAXWWSV-QGVNFLHTSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)O)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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